

3-Methylisothiazol-4-amine chemical properties and structure

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Compound of Interest

Compound Name: 3-Methylisothiazol-4-amine

Cat. No.: B1314455

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3-Methylisothiazol-4-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisothiazol-4-amine is a heterocyclic amine belonging to the isothiazole family. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement, is a key structural motif in a variety of biologically active compounds. The placement of the amino and methyl groups on this scaffold at positions 4 and 3, respectively, gives rise to its specific chemical properties and potential for further functionalization. This document provides a detailed overview of the known chemical properties, structure, and potential applications of **3-Methylisothiazol-4-amine**, with a focus on providing practical information for laboratory use and drug discovery endeavors. While specific experimental data for this particular isomer is limited in publicly available literature, this guide incorporates representative data and protocols from closely related analogs to provide a comprehensive technical resource.

Chemical Properties and Structure

3-Methylisothiazol-4-amine, with the CAS number 53483-97-9, is a solid compound at room temperature.^[1] Its fundamental chemical and structural identifiers are summarized in the tables

below.

Core Chemical Data

Property	Value	Source
CAS Number	53483-97-9	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₄ H ₆ N ₂ S	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	114.17 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	Solid	--INVALID-LINK--

Structural Identifiers

Identifier Type	Identifier	Source
SMILES	<chem>NC1=CSN=C1C</chem>	--INVALID-LINK--
InChI	InChI=1S/C4H6N2S/c1-3-4(5)2-7-6-3/h2H,5H2,1H3	--INVALID-LINK--

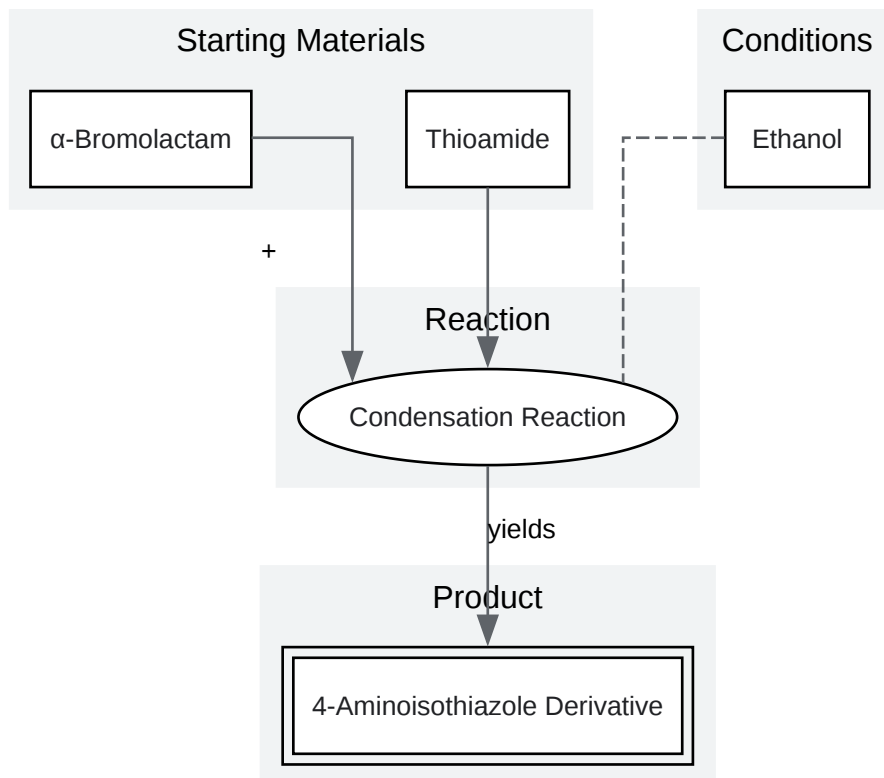
Note: Experimental physical properties such as melting point, boiling point, and solubility for **3-Methylisothiazol-4-amine** are not readily available in the literature. A Safety Data Sheet for the compound indicates that these properties have not been determined.^[1]

Synthesis of 4-Aminoisothiazoles: A General Approach

While a specific, detailed protocol for the synthesis of **3-Methylisothiazol-4-amine** is not documented in the reviewed literature, a general and promising method for the preparation of 4-aminoisothiazoles involves the reaction of α -bromolactams with thioamides in ethanol. This method provides a straightforward route to the condensed 4-aminothiazole core.

A logical workflow for a potential synthesis route is outlined below:

General Synthesis Workflow for 4-Aminoisothiazoles



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A potential synthesis route for 4-aminoisothiazole derivatives.

Experimental Protocols: Representative Methodologies

Due to the absence of specific experimental data for **3-Methylisothiazol-4-amine**, the following sections provide detailed, representative protocols for the characterization of heterocyclic amines, which would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For a compound like **3-Methylisothiazol-4-amine**, both ^1H and ^{13}C NMR would provide critical information about its chemical environment.

Representative Protocol for NMR Analysis of a Heterocyclic Amine:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound. For amines, DMSO-d_6 is often a good choice as it can help in observing exchangeable protons (e.g., $-\text{NH}_2$).
- Instrument Setup:
 - Use a spectrometer operating at a frequency of at least 300 MHz for ^1H NMR and 75 MHz for ^{13}C NMR to ensure adequate resolution.
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **3-Methylisothiazol-4-amine**, characteristic peaks for the amino group, the C=N and C=C bonds of the isothiazole ring, and the C-H bonds of the methyl group would be expected.

Representative Protocol for IR Spectroscopy of an Aromatic Amine:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (typically diamond or germanium) is clean.
 - Place a small amount of the solid sample directly onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR setup.
 - Collect the sample spectrum.
 - Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
 - The data is usually collected over the range of 4000 to 400 cm^{-1} .
- Data Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups. For an aromatic amine, look for N-H stretches (around 3300 - 3500 cm^{-1}), C=C and C=N stretches (around 1450 - 1600 cm^{-1}), and C-H stretches (aromatic C-H above 3000 cm^{-1} , aliphatic C-H below 3000 cm^{-1}).^{[2][3][4]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

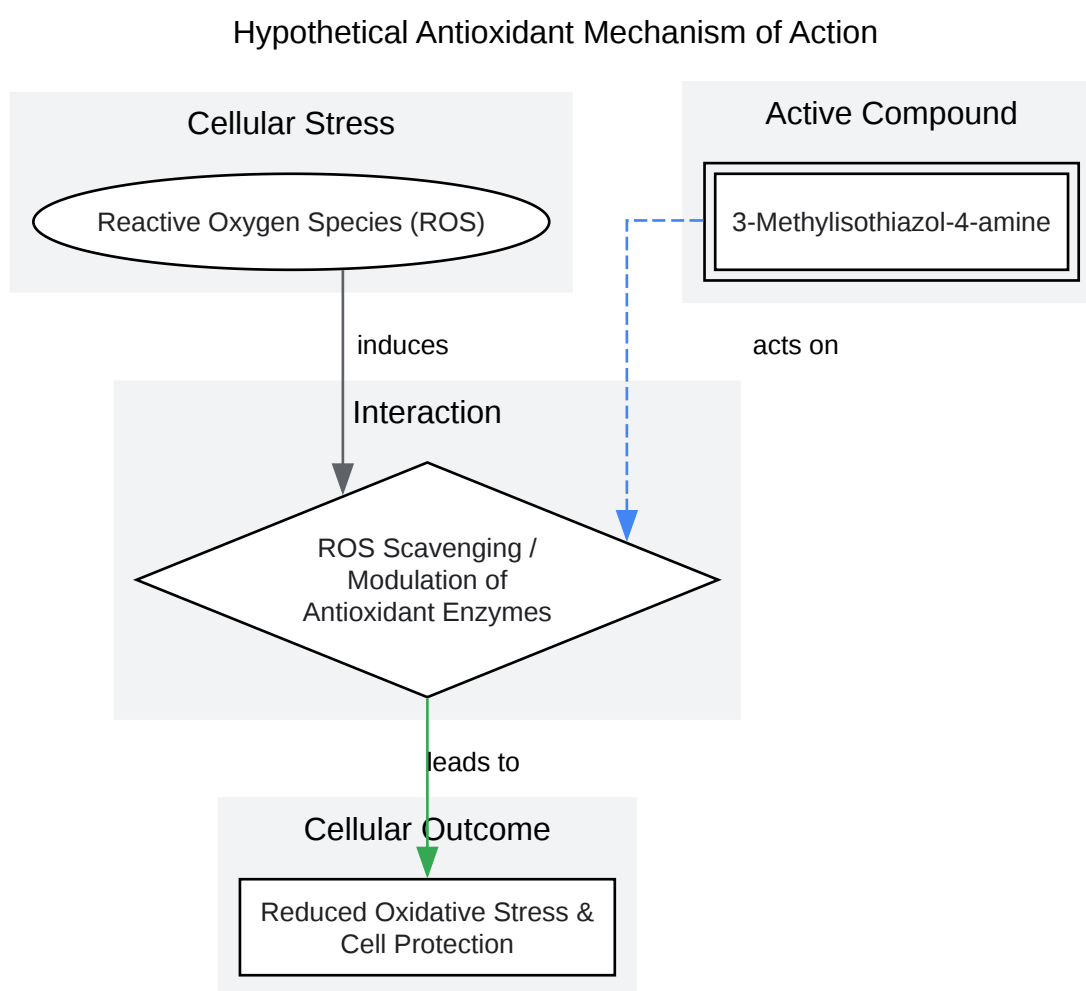
Representative Protocol for High-Resolution Mass Spectrometry (HRMS) of a Small Molecule:

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.
- Infusion and Ionization:
 - Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
 - Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like amines, which will likely produce the protonated molecule $[M+H]^+$.
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode.
 - Set the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to a high-resolution mode to obtain accurate mass measurements.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis:
 - Determine the accurate mass of the molecular ion peak.
 - Use the accurate mass to calculate the elemental composition of the ion, which can confirm the molecular formula of the compound.

Biological Activity and Potential Signaling Pathways

While the specific biological activities of **3-Methylisothiazol-4-amine** have not been extensively studied, the broader class of aminothiazole and aminoisothiazole derivatives has shown a wide range of pharmacological effects. These include antioxidant, antibacterial, and antiviral activities.[1][5][6] The isothiazole ring is considered a valuable scaffold in medicinal chemistry.

Given the antioxidant properties observed in related compounds, a hypothetical logical relationship for its potential mechanism of action could involve the modulation of cellular redox homeostasis.



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A logical diagram of a potential antioxidant mechanism.

This diagram illustrates a plausible, though not experimentally confirmed, role for **3-Methylisothiazol-4-amine** in mitigating cellular oxidative stress. Further research is required to validate this hypothesis and to explore other potential biological targets and signaling pathways.

Conclusion

3-Methylisothiazol-4-amine is a heterocyclic compound with a well-defined chemical structure. While specific experimental data for this isomer is scarce, this guide provides a foundation for researchers by summarizing its known properties and presenting representative experimental protocols for its characterization. The broader biological activities of the aminoisothiazole class suggest that **3-Methylisothiazol-4-amine** could be a valuable building block for the development of new therapeutic agents. Further investigation into its synthesis, reactivity, and biological profile is warranted to fully explore its potential in drug discovery and development.

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References

- 1. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]

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